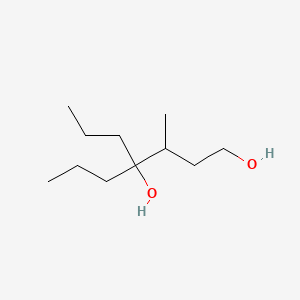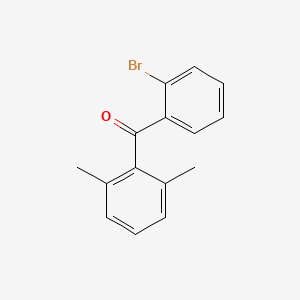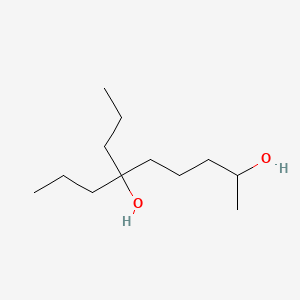
3-Methyl-4-propyl-1,4-heptanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-propyl-1,4-heptanediol (3MP4PH) is an organic compound with a molecular formula C7H16O2. It is a colorless liquid and can be found in a variety of products, including pharmaceuticals, detergents, and lubricants. 3MP4PH is also used as a building block for the synthesis of other compounds. Its unique structure and properties make it an important molecule in the field of organic chemistry.
Applications De Recherche Scientifique
3-Methyl-4-propyl-1,4-heptanediol has been studied extensively for its potential applications in the field of organic chemistry. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, detergents, and lubricants. Additionally, 3-Methyl-4-propyl-1,4-heptanediol has been used as a starting material for the synthesis of other compounds, such as esters and amides.
Mécanisme D'action
3-Methyl-4-propyl-1,4-heptanediol is an organic compound with a unique structure and properties. Its structure allows it to act as an electron donor, which can facilitate the transfer of electrons between molecules. This mechanism of action is the basis for its use in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
3-Methyl-4-propyl-1,4-heptanediol has been studied for its potential biochemical and physiological effects. In laboratory studies, 3-Methyl-4-propyl-1,4-heptanediol has been shown to inhibit the growth of certain bacteria and fungi. Additionally, 3-Methyl-4-propyl-1,4-heptanediol has been shown to act as an antioxidant, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-4-propyl-1,4-heptanediol has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique structure and properties make it an ideal starting material for the synthesis of other compounds. Additionally, 3-Methyl-4-propyl-1,4-heptanediol is relatively stable and has a low toxicity. However, 3-Methyl-4-propyl-1,4-heptanediol is highly flammable and should be handled with caution.
Orientations Futures
There are a number of potential future directions for 3-Methyl-4-propyl-1,4-heptanediol research. One potential area of research is the development of new synthesis methods for 3-Methyl-4-propyl-1,4-heptanediol. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of 3-Methyl-4-propyl-1,4-heptanediol. Finally, further research could be conducted to explore the potential applications of 3-Methyl-4-propyl-1,4-heptanediol in the field of organic chemistry.
Méthodes De Synthèse
3-Methyl-4-propyl-1,4-heptanediol can be synthesized from 1,4-heptanediol using an acid-catalyzed reaction. The reaction involves the addition of a methyl group to the 1,4-heptanediol molecule, followed by the addition of a propyl group. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and is usually conducted at temperatures between 100 and 150°C.
Propriétés
IUPAC Name |
3-methyl-4-propylheptane-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-4-7-11(13,8-5-2)10(3)6-9-12/h10,12-13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBBBJVHIHPQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(C)CCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














